An In-depth Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive overview of N-Cyclopropyl-4-boronobenzenesulfonamide, a molecule of interest in contemporary medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-tested synthetic protocol, and explore its potential therapeutic applications, grounded in the established bioactivity of its core functional motifs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction: The Scientific Rationale
N-Cyclopropyl-4-boronobenzenesulfonamide is a bifunctional organic compound featuring a phenylboronic acid moiety and an N-cyclopropylsulfonamide group. The strategic combination of these two pharmacophores suggests a significant potential for this molecule in drug discovery. Phenylboronic acids are renowned for their ability to form reversible covalent bonds with the active site serine residues of various enzymes, making them a potent class of inhibitors, particularly for serine proteases such as β-lactamases.[1][2] The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity.[3] The sulfonamide linkage is a classic feature of a multitude of successful drugs, contributing to their binding affinity and pharmacokinetic profiles.[4]
This guide will, therefore, treat N-Cyclopropyl-4-boronobenzenesulfonamide not merely as a catalog chemical, but as a platform for the development of novel therapeutics.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N-Cyclopropyl-4-boronobenzenesulfonamide are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4-(N-cyclopropylsulfamoyl)phenyl)boronic acid | [5] |
| CAS Number | 871329-67-8 | [6] |
| Molecular Formula | C₉H₁₂BNO₄S | [6] |
| Molecular Weight | 241.07 g/mol | [6] |
| Appearance | Solid (inferred from supplier data) | [7] |
| Storage Temperature | -20°C | [6] |
| SMILES String | OB(C1=CC=C(S(=O)(NC2CC2)=O)C=C1)O | [7] |
| InChI Key | FUEGEHDCXRTJPN-UHFFFAOYSA-N | [7] |
Note: Experimental data such as melting point, pKa, and solubility are not widely published. Researchers are advised to determine these parameters empirically.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide can be efficiently achieved through a two-step process, beginning with the formation of an N-cyclopropylsulfonamide from a commercially available precursor, followed by a palladium-catalyzed borylation reaction. This approach offers high yields and good functional group tolerance.
Step 1: Synthesis of N-Cyclopropyl-4-bromobenzenesulfonamide
This initial step involves the nucleophilic substitution of the chloride in 4-bromobenzenesulfonyl chloride by cyclopropylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Materials and Reagents:
-
4-bromobenzenesulfonyl chloride
-
Cyclopropylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of cyclopropylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, N-cyclopropyl-4-bromobenzenesulfonamide[8], can be purified by recrystallization or column chromatography if necessary.
Expertise & Experience: The use of a non-nucleophilic base like triethylamine is crucial to prevent competition with cyclopropylamine for the electrophilic sulfonyl chloride. Performing the initial addition at 0°C helps to control the exothermicity of the reaction.
Step 2: Miyaura Borylation to Yield N-Cyclopropyl-4-boronobenzenesulfonamide
The second step employs the well-established Miyaura borylation reaction, a palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent.[9][10]
Materials and Reagents:
-
N-Cyclopropyl-4-bromobenzenesulfonamide (from Step 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane or Dimethylformamide (DMF), anhydrous
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-cyclopropyl-4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1M HCl) or by purification on silica gel.
-
Purify the final product, N-Cyclopropyl-4-boronobenzenesulfonamide, by column chromatography.
Trustworthiness: The Miyaura borylation is a highly reliable and extensively documented reaction.[11] The use of a pre-catalyst like Pd(dppf)Cl₂ ensures the formation of the active Pd(0) species in situ. The anhydrous conditions and inert atmosphere are critical for preventing the degradation of the catalyst and reagents. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.[12][13]
Synthetic Workflow Diagram
Caption: A two-step synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide.
Potential Biological Activity and Therapeutic Applications
While specific biological data for N-Cyclopropyl-4-boronobenzenesulfonamide is not extensively published, the known activities of its constituent moieties provide a strong basis for predicting its therapeutic potential.
Mechanism of Action: Serine Protease Inhibition
Phenylboronic acids are well-documented inhibitors of serine proteases.[1] The boron atom acts as a Lewis acid, accepting a lone pair from the hydroxyl group of the active site serine residue to form a stable, tetrahedral boronate adduct. This mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[2] A prime example of this is seen in their inhibition of bacterial β-lactamases, enzymes that confer antibiotic resistance.[14]
Caption: Hypothetical mechanism of serine protease inhibition.
Given this established mechanism, N-Cyclopropyl-4-boronobenzenesulfonamide is a promising candidate for development as an inhibitor of bacterial β-lactamases. Co-administration with β-lactam antibiotics could potentially restore their efficacy against resistant bacterial strains.
The Role of the N-Cyclopropylsulfonamide Moiety
The N-cyclopropylsulfonamide portion of the molecule is significant for its potential to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. The cyclopropyl group can enhance binding to hydrophobic pockets within the target enzyme and improve metabolic stability by blocking sites of oxidation.[3] Sulfonamides are known to engage in hydrogen bonding and other non-covalent interactions that can increase binding affinity and selectivity.[4]
Experimental Workflow: Enzyme Inhibition Assay
To validate the therapeutic potential of N-Cyclopropyl-4-boronobenzenesulfonamide, a standard enzyme inhibition assay is a critical first step. The following workflow outlines a typical procedure for assessing its inhibitory activity against a model serine protease, such as a commercially available β-lactamase.
Caption: Workflow for an enzyme inhibition assay.
Protocol Outline:
-
Preparation: Prepare stock solutions of the target enzyme, a chromogenic substrate (e.g., nitrocefin for β-lactamase), and N-Cyclopropyl-4-boronobenzenesulfonamide in an appropriate buffer.
-
Assay Setup: In a 96-well plate, perform serial dilutions of the inhibitor. Add a fixed concentration of the enzyme to each well and incubate for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Detection: Measure the rate of product formation over time using a plate reader at the appropriate wavelength.
-
Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]
Conclusion
N-Cyclopropyl-4-boronobenzenesulfonamide is a molecule with considerable, albeit largely unexplored, potential in medicinal chemistry. Its rational design, combining the well-established inhibitory properties of phenylboronic acids with the favorable pharmacokinetic characteristics of the N-cyclopropylsulfonamide moiety, makes it a compelling candidate for further investigation. The synthetic route outlined in this guide is robust and accessible, and the proposed biological applications are grounded in established scientific principles. It is our hope that this technical guide will serve as a valuable resource for researchers seeking to unlock the full potential of this promising compound.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-bromo-N-cyclopropylbenzenesulfonamide | C9H10BrNO2S | CID 744748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]
